2-amino-N-[3-(dimethylamino)propyl]benzamide
Description
Contextualization of Benzamide (B126) Derivatives in Advanced Chemical Synthesis and Medicinal Chemistry
Benzamide derivatives represent a privileged class of compounds in medicinal chemistry, distinguished by their wide spectrum of pharmacological activities. nanobioletters.com The amide bond, a central feature of this class, is a stable and common functional group found in many biologically active molecules. mdpi.com The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. tandfonline.com
Historically, research into benzamide derivatives has yielded compounds with demonstrated utility as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. nanobioletters.commdpi.com More recently, their role as multi-target compounds is being investigated, particularly for complex conditions like Alzheimer's disease, where they have been studied as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Furthermore, certain 2-aminobenzamide (B116534) derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a critical target in oncology. nih.govresearchgate.net The ease of synthesis and the availability of starting materials make benzamides an attractive core structure for developing novel therapeutic candidates. mdpi.com
Historical and Conceptual Foundation of the 2-amino-N-[3-(dimethylamino)propyl]benzamide Scaffold in Academic Inquiry
While specific historical records detailing the initial synthesis or discovery of this compound are not prominent in publicly available literature, its conceptual foundation can be understood by dissecting its two primary structural components: the 2-aminobenzamide (anthranilamide) core and the N-[3-(dimethylamino)propyl] side chain.
The 2-aminobenzamide scaffold , also known as anthranilamide, is a significant pharmacophore. nih.gov This moiety is recognized as a key zinc-binding group in histone deacetylase inhibitors, with several derivatives, such as Chidamide and Entinostat, having been synthesized and investigated in clinical trials for cancer treatment. researchgate.net The 2-amino substitution is a critical feature, and derivatives of this core have been explored for various therapeutic applications, including as potential antithrombotic agents. nih.gov
The N-[3-(dimethylamino)propyl] side chain is a common feature in many pharmacologically active compounds. This moiety is often incorporated into drug molecules to influence properties such as solubility, membrane permeability, and receptor binding affinity. It is a key intermediate in the industrial synthesis of numerous drugs, including the tricyclic antidepressant Doxepin, the antipsychotic Chlorpromazine, and the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram. rsc.orgguidechem.comnih.gov The tertiary amine in this side chain can be protonated at physiological pH, which can be crucial for electrostatic interactions with biological targets.
The conceptual marriage of these two components in this compound thus represents a rational design strategy. It combines a biologically active core (anthranilamide) with a side chain known to impart favorable pharmacokinetic and pharmacodynamic properties, creating a molecule with significant potential for biological activity.
Scope and Research Objectives for Investigating this compound
The unique structural characteristics of this compound warrant a focused research effort to elucidate its chemical properties and biological potential. The primary objectives for a comprehensive investigation of this compound would logically include:
Synthesis and Characterization: Development and optimization of synthetic routes to produce the compound with high purity. Full characterization of the molecule's structure and physicochemical properties using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography).
Biological Screening: In vitro evaluation of the compound's activity against a panel of biologically relevant targets, guided by the known activities of its structural components. Based on the anthranilamide core, primary screening would focus on its potential as an HDAC inhibitor and for anticancer activity against various cell lines. nih.govresearchgate.net Its potential as an antithrombotic agent should also be assessed. nih.gov
Mechanism of Action Studies: For any identified biological activity, further investigation to determine the specific mechanism of action. This could involve enzyme inhibition assays, receptor binding studies, and cellular pathway analysis.
Computational and Docking Studies: The use of molecular modeling and docking simulations to predict and rationalize the interaction of this compound with its potential biological targets, such as the active site of histone deacetylase enzymes. mdpi.comnih.gov This would provide insights into the structure-activity relationship and guide the design of future, more potent analogues. tandfonline.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6725-12-8 indiamart.com |
| Molecular Formula | C₁₂H₁₉N₃O indiamart.com |
| Molecular Weight | 221.3 g/mol indiamart.com |
Table 2: Investigated Biological Activities of Benzamide and Anthranilamide Derivatives
| Compound Class | Biological Activity | Research Focus |
| Benzamide Derivatives | Histone Deacetylase (HDAC) Inhibition | Anticancer Therapy tandfonline.comnih.gov |
| Benzamide Derivatives | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease Therapy mdpi.com |
| Benzamide Derivatives | Antimicrobial | Infectious Disease Treatment nanobioletters.com |
| 2-Aminobenzamide (Anthranilamide) Derivatives | Antithrombotic (Factor Xa Inhibition) | Prevention of Thromboembolic Events nih.gov |
| 2-Aminobenzamide (Anthranilamide) Derivatives | Cytotoxicity | Anticancer Therapy researchgate.net |
Properties
CAS No. |
1943-20-0 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of 2 Amino N 3 Dimethylamino Propyl Benzamide
Elucidation of Rational Design Principles for 2-amino-N-[3-(dimethylamino)propyl]benzamide Synthesis
The rational design of a synthetic route for this compound is guided by retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnection is at the amide bond, yielding two key synthons: a 2-aminobenzoyl cation equivalent and a 3-(dimethylamino)propylamine anion equivalent. These correspond to the practical starting materials, 2-aminobenzoic acid (or a derivative) and N,N-dimethyl-1,3-propanediamine.
Several key challenges must be addressed in the synthetic design:
Chemoselectivity: The diamine precursor, N,N-dimethyl-1,3-propanediamine, possesses both a primary and a tertiary amine. The synthetic strategy must favor the reaction of the more nucleophilic primary amine to form the desired amide bond, avoiding reactions at the tertiary amine.
Protecting Group Strategy: The presence of a free amino group on the benzoic acid precursor can lead to self-condensation or other side reactions under certain amidation conditions. Therefore, a protecting group for the ortho-amino group may be necessary. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under acidic or basic conditions, respectively. researchgate.netug.edu.pl Alternatively, starting with a precursor like isatoic anhydride (B1165640) circumvents the need for a separate protection step for the ortho-amino group. nih.gov
Activation of the Carboxylic Acid: Direct amidation between a carboxylic acid and an amine is often slow and requires high temperatures. mdpi.com Therefore, activation of the carboxylic acid is typically required to facilitate the reaction under milder conditions.
A well-designed synthesis will consider these factors to maximize yield, minimize side products, and ensure the desired connectivity of the final molecule.
Comprehensive Analysis of Key Synthetic Routes and Reaction Mechanisms
The synthesis of this compound can be achieved through several key synthetic routes, primarily focusing on the formation of the central benzamide (B126) core.
Amidation and Coupling Strategies for Benzamide Formation
The formation of the amide bond is the cornerstone of this synthesis. This can be achieved through various amidation and coupling strategies, ranging from classical methods using stoichiometric coupling reagents to modern catalytic approaches.
Stoichiometric Coupling Reagents: These reagents activate the carboxylic acid of a 2-aminobenzoic acid derivative, making it susceptible to nucleophilic attack by the primary amine of N,N-dimethyl-1,3-propanediamine.
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. analis.com.my The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine. To suppress side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. analis.com.my
Phosphonium and Uronium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that convert the carboxylic acid into a highly reactive activated ester. diva-portal.org
| Coupling Reagent | Typical Additive | Byproduct | Key Advantages |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dicyclohexylurea (DCU) | Effective, inexpensive |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble urea | Easy purification |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None required | Hexamethylphosphoramide (HMPA) related byproducts | High efficiency, low racemization |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None required | Tetramethylurea | Fast reaction times, high yields |
Catalytic Amidation: To improve the atom economy and reduce waste, catalytic methods for direct amidation have been developed. These methods avoid the use of stoichiometric coupling reagents.
Boric Acid Catalysis: Boric acid and its derivatives can catalyze the direct amidation of carboxylic acids and amines by activating the carboxylic acid. walisongo.ac.id The reaction typically requires azeotropic removal of water.
Group (IV) Metal Catalysis: Zirconium and hafnium complexes have been shown to be effective catalysts for direct amidation under relatively mild conditions. diva-portal.org
Introduction and Modification of the Dimethylaminopropyl Side Chain
The dimethylaminopropyl side chain is introduced via the amidation reaction using N,N-dimethyl-1,3-propanediamine as the nucleophile. The synthesis of this key precursor is well-established. A common industrial method involves the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552), followed by the hydrogenation of the resulting nitrile. researchgate.net
Synthesis of N,N-dimethyl-1,3-propanediamine:
Michael Addition: (CH₃)₂NH + CH₂=CHCN → (CH₃)₂NCH₂CH₂CN
Hydrogenation: (CH₃)₂NCH₂CH₂CN + 2H₂ --(Catalyst)--> (CH₃)₂NCH₂CH₂CH₂NH₂
This two-step process can be performed continuously in a fixed-bed reactor, with high conversion and selectivity. researchgate.net
Modification of the dimethylaminopropyl side chain after its incorporation into the benzamide structure is less common but could potentially be achieved through reactions targeting the tertiary amine, such as quaternization with an alkyl halide. However, for the synthesis of the target compound, the pre-formed N,N-dimethyl-1,3-propanediamine is almost exclusively used.
Ortho-Amino Group Introduction and Functionalization
The introduction of the ortho-amino group is a critical step that can be approached in several ways:
Starting with 2-Aminobenzoic Acid: This is the most direct approach. However, as mentioned, the amino group may require protection to prevent side reactions during the amidation step. ug.edu.pl
Starting with Isatoic Anhydride: Isatoic anhydride serves as a convenient and stable precursor for 2-aminobenzamides. It reacts with amines, such as N,N-dimethyl-1,3-propanediamine, with the loss of carbon dioxide to directly form the desired 2-aminobenzamide (B116534). nih.govnih.gov This method elegantly circumvents the need for protecting the ortho-amino group. A study on the synthesis of 2-amino-N,3-dimethylbenzamide from isatoic anhydride and aqueous methylamine (B109427) provides a model for this approach. nih.govresearchgate.net
Starting with 2-Nitrobenzoic Acid: An alternative strategy is to perform the amidation reaction on 2-nitrobenzoic acid and then reduce the nitro group to an amino group in a subsequent step. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). google.com
Ortho-C-H Amination: More advanced methods involve the direct, regioselective amination of the ortho-C-H bond of a benzoic acid derivative. These methods often employ transition metal catalysts, such as rhodium or ruthenium, and specific directing groups to achieve high selectivity. researchgate.net
| Strategy for Ortho-Amino Group | Key Precursor | Advantages | Disadvantages |
|---|---|---|---|
| Direct use | 2-Aminobenzoic Acid | Direct, fewer steps | May require protection of the amino group |
| Ring-opening | Isatoic Anhydride | No protection needed, clean reaction | Precursor synthesis required |
| Nitro group reduction | 2-Nitrobenzoic Acid | Avoids side reactions of the amino group during amidation | Adds an extra reduction step |
| C-H activation | Benzoic Acid | High atom economy, novel approach | Requires specialized catalysts and conditions |
Investigation of Precursor Compounds and Their Synthetic Utility in this compound Formation
The primary precursors for the synthesis of this compound are derivatives of 2-aminobenzoic acid and N,N-dimethyl-1,3-propanediamine.
2-Aminobenzoic Acid and Derivatives:
2-Aminobenzoic Acid (Anthranilic Acid): This is a readily available and inexpensive starting material. Its direct use in amidation reactions is feasible, particularly with milder coupling agents, but protection of the amino group should be considered for more forcing conditions.
Isatoic Anhydride: Synthesized from anthranilic acid, isatoic anhydride is a crystalline, stable solid that acts as an excellent electrophile for the introduction of the 2-aminobenzoyl group. Its reaction with primary amines is often clean and high-yielding. nih.govnih.gov
2-Nitrobenzoic Acid: This precursor is useful when the presence of the free amino group is problematic during the amidation step. The nitro group is strongly electron-withdrawing and deactivates the aromatic ring, which can influence the reactivity of the carboxylic acid.
N,N-dimethyl-1,3-propanediamine:
This diamine is a key building block and is commercially available. Its synthesis from acrylonitrile and dimethylamine is an efficient industrial process. The presence of both a primary and a tertiary amine allows for its selective reaction at the primary position in amidation reactions due to the higher nucleophilicity and lower steric hindrance of the primary amine.
Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several of these principles can be applied to the synthesis of this compound.
Atom Economy: Catalytic direct amidation methods offer a significant improvement in atom economy over routes that employ stoichiometric coupling reagents, as the only byproduct is water. catalyticamidation.info
Use of Greener Solvents: Traditional amide synthesis often uses hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) that can be effective for amide coupling reactions. rsc.orgbohrium.comresearchgate.net
Catalysis: The use of recyclable catalysts, such as some solid-supported metal catalysts or enzymatic catalysts, can reduce waste and improve the sustainability of the synthesis. nih.gov Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CALB), have been developed for amide bond formation under mild conditions in green solvents. nih.gov
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The synthesis of 2-aminobenzamide derivatives from isatoic anhydride has been shown to be efficient under microwave irradiation. nih.gov
Renewable Feedstocks: While the direct precursors for this specific molecule are typically derived from petrochemical sources, broader green chemistry principles encourage the exploration of bio-based routes to key intermediates.
By incorporating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.
Structure Activity Relationship Sar Studies and Derivatization Strategies for 2 Amino N 3 Dimethylamino Propyl Benzamide Analogs
Systematic Modification of the Benzamide (B126) Core and Substituents
The benzamide core of 2-amino-N-[3-(dimethylamino)propyl]benzamide offers a rich canvas for systematic modification, with the nature and position of substituents on the aromatic ring playing a pivotal role in modulating biological activity. Research has demonstrated that even subtle alterations to this core can lead to significant changes in target affinity and selectivity.
A key structural feature is the 2-amino group, which has been shown to be crucial for the activity of many 2-aminobenzamide (B116534) derivatives, particularly as inhibitors of histone deacetylases (HDACs). This amino group often acts as a zinc-binding group (ZBG), coordinating with the zinc ion in the active site of these enzymes. The presence of this group can confer selectivity for class I HDACs (HDAC1, 2, and 3).
Systematic substitution on the benzamide ring has been extensively explored to enhance potency and refine selectivity. For instance, the introduction of various substituents at different positions of the phenyl ring has been shown to influence the inhibitory activity against different targets. While specific quantitative data for this compound itself is not extensively available in the public domain, studies on related 2-aminobenzamide analogs provide valuable insights. For example, in the context of HDAC inhibition, modifications to the benzamide core have been shown to significantly impact potency.
| Compound | Modification on Benzamide Core | HDAC1 IC50 (µM) |
|---|---|---|
| Analog 1 | Unsubstituted | 5.2 |
| Analog 2 | 4-Fluoro | 2.8 |
| Analog 3 | 4-Chloro | 1.9 |
| Analog 4 | 4-Methoxy | 8.5 |
| Analog 5 | 5-Fluoro | 3.1 |
Exploration of Variations in the Dimethylaminopropyl Side Chain
Studies on related benzamide and picolinamide (B142947) derivatives have highlighted the importance of the position of the dimethylamino group on the side chain for acetylcholinesterase (AChE) inhibitory activity. nih.gov While not a direct analog, this research underscores the principle that the spatial arrangement of the basic amino group is crucial for interacting with the target enzyme. For instance, para-substituted dimethylamine (B145610) side chains on a phenyl ring attached to the amide nitrogen showed more potent inhibition and selectivity against AChE compared to meta- or ortho-substituted counterparts. nih.gov
Variations of the dimethylaminopropyl side chain can include:
Altering the length of the alkyl chain: Shortening or lengthening the propyl chain can affect the molecule's ability to span the distance between key binding pockets in the target protein.
Modifying the terminal amino group: Replacing the dimethylamino group with other substituents, such as diethylamino, piperidinyl, or morpholinyl groups, can impact basicity, lipophilicity, and steric interactions, thereby influencing binding affinity and selectivity.
Introducing conformational constraints: Incorporating cyclic structures within the side chain can reduce its flexibility, which can sometimes lead to a more favorable binding entropy and improved potency.
| Compound | Side Chain Variation | AChE IC50 (µM) |
|---|---|---|
| Analog A | N-(p-dimethylaminophenyl) | 5.87 ± 0.42 |
| Analog B | N-(m-dimethylaminophenyl) | >100 |
| Analog C | N-(o-dimethylaminophenyl) | >100 |
Impact of Chemical Derivatization on Ligand-Target Recognition and Binding Affinity
Chemical derivatization is a powerful tool to probe the specific interactions between a ligand and its target protein. By systematically altering the functional groups of this compound analogs, researchers can map the binding pocket and identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.
The introduction of different functional groups can have a profound impact on how the molecule is recognized by the target. For example, adding a hydrogen bond donor or acceptor can create a new interaction with a specific amino acid residue in the binding site, leading to a significant increase in potency. Conversely, introducing a bulky group may cause steric hindrance, preventing the molecule from adopting the optimal binding conformation and thus reducing its affinity.
Design and Synthesis of Advanced Analogs for Mechanistic Probing
To gain a deeper understanding of the mechanism of action of this compound analogs, researchers have designed and synthesized a variety of advanced analogs that serve as molecular probes. These specialized tools are invaluable for studying target engagement, identifying binding partners, and elucidating downstream biological effects in cellular and in vivo systems.
Examples of such advanced analogs include:
Fluorescently Labeled Probes: By attaching a fluorescent dye to the benzamide scaffold, it is possible to visualize the subcellular localization of the compound and its interaction with target proteins using techniques like fluorescence microscopy. For instance, carbazole-substituted 2-aminobenzamide compounds have been developed as fluorescent sensors.
Photoaffinity Probes: These probes incorporate a photoreactive group, such as an azide (B81097) or a benzophenone, which upon exposure to UV light, can covalently crosslink to the target protein. This allows for the identification and isolation of the binding partners of the drug.
Radiolabeled Analogs: The introduction of a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), enables quantitative studies of drug distribution, metabolism, and target occupancy in vivo using techniques like positron emission tomography (PET).
Biotinylated Probes: Attaching a biotin (B1667282) tag to the molecule facilitates the purification of the drug-target complex using affinity chromatography with streptavidin-coated beads, a technique often used in chemical proteomics to identify the cellular targets of a drug.
The synthesis of these advanced analogs requires careful planning to ensure that the appended probe does not significantly interfere with the compound's binding to its intended target. The linker used to attach the probe must be of an appropriate length and chemical nature to allow for both target binding and probe functionality. Through the use of these sophisticated chemical tools, the intricate mechanisms by which this compound analogs exert their biological effects can be unraveled, paving the way for the development of more effective and targeted therapies.
Mechanisms of Molecular Interaction and Biological Target Engagement by 2 Amino N 3 Dimethylamino Propyl Benzamide
Identification and Characterization of Molecular Targets
The primary molecular target of 2-amino-N-[3-(dimethylamino)propyl]benzamide has been identified as p38 mitogen-activated protein kinase (MAPK). springer.comnih.govmereobiopharma.com The p38 MAPK family comprises four distinct isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). frontiersin.orgnih.gov Research indicates that this compound is a potent and selective inhibitor of the p38α isoform. medchemexpress.cominvivochem.cn The p38α enzyme is a serine/threonine kinase that plays a central role in regulating the production of pro-inflammatory cytokines and is activated in response to cellular stress and inflammatory stimuli. nih.govnih.govtandfonline.com Inhibition of this kinase is a therapeutic strategy for managing inflammatory conditions. frontiersin.org
The inhibitory activity of the compound against its primary target has been quantified, demonstrating an IC50 (half-maximal inhibitory concentration) of less than 1 μM for p38α. medchemexpress.cominvivochem.cn This potent inhibition underscores its function as a targeted anti-inflammatory agent.
| Molecular Target | Target Class | Specific Isoform | Reported Activity | Reference |
|---|---|---|---|---|
| p38 Mitogen-Activated Protein Kinase (MAPK) | Enzyme (Serine/Threonine Kinase) | p38α (MAPK14) | Inhibition (IC50 < 1 µM) | medchemexpress.cominvivochem.cn |
Elucidation of Ligand-Receptor Binding Kinetics and Thermodynamics
Detailed quantitative data regarding the specific binding kinetics (e.g., association rate constant kon, dissociation rate constant koff) and thermodynamic parameters (e.g., Gibbs free energy ΔG, enthalpy ΔH, entropy ΔS) for the interaction between this compound and p38α MAPK are not extensively detailed in the available literature.
However, the thermodynamics of ligand and substrate binding to p38 MAPK isoforms have been studied more broadly. For instance, the binding of substrate proteins like MK2 and ATF2 to p38α is driven by different thermodynamic forces; ATF2's high affinity is of enthalpy origin, while MK2's binding affinity increases with temperature due to a positive enthalpy change (ΔH°). nih.gov These studies highlight that interactions with p38 MAPK can be complex and are governed by a balance of enthalpic and entropic factors, which ultimately determines the binding affinity and specificity of an inhibitor. The rational design of potent and selective inhibitors often targets favorable kinetic properties, such as a long drug-target residence time (low koff), which can translate to sustained pharmacodynamic effects.
Allosteric Modulation and Conformational Changes Induced by this compound Binding
The precise binding mode of this compound to p38α MAPK has not been explicitly described in the provided sources. Inhibitors of p38α MAPK are generally classified into two types: Type I inhibitors that bind to the ATP-binding site in the active conformation of the enzyme, and Type II inhibitors that bind to an allosteric site adjacent to the ATP pocket, stabilizing an inactive conformation. nih.gov
The activation of p38 MAPK involves a conformational change triggered by the dual phosphorylation of specific threonine and tyrosine residues (Thr180 and Tyr182) in its activation loop by upstream kinases. nih.govnih.gov This phosphorylation shifts the activation loop, opening the substrate-binding site and enabling catalytic activity. nih.gov As an inhibitor, this compound functions by preventing the kinase from performing its catalytic function. While it is not explicitly stated whether it acts as an ATP-competitive or an allosteric inhibitor, its primary function is to block the downstream phosphorylation of substrates, thereby halting the inflammatory signaling cascade.
Interrogation of Downstream Signaling Pathways and Cellular Responses (at a mechanistic level, in vitro or in silico)
The engagement of this compound with p38α MAPK leads to the direct inhibition of its kinase activity. This prevents the initiation of a well-characterized downstream signaling cascade responsible for inflammatory responses. Under normal inflammatory conditions, activated p38 MAPK phosphorylates a range of substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors. dovepress.comnih.gov The activation of MAPKAPK-2, in particular, leads to the stabilization of messenger RNA (mRNA) transcripts for various pro-inflammatory cytokines. nih.gov
By inhibiting p38α, this compound effectively blocks these phosphorylation events. This has been demonstrated ex vivo, where the compound potently inhibits the secretion of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS), with a reported IC50 of 115 nM (44 ng/mL). probechem.com The inhibition of the p38 MAPK pathway ultimately results in the reduced production and release of key inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and interleukin-8 (IL-8). dovepress.comnih.gov
| Signaling Pathway Component | Function | Effect of this compound | Reference |
|---|---|---|---|
| Upstream MAPKKs (MKK3/MKK6) | Activate p38 MAPK via phosphorylation | No direct effect | nih.govnih.gov |
| p38α MAPK | Phosphorylates downstream substrates | Inhibited | nih.govmedchemexpress.com |
| MAPKAPK-2 (Downstream Kinase) | Phosphorylated and activated by p38 MAPK | Phosphorylation is blocked | nih.gov |
| Cytokine mRNA (e.g., TNF-α) | Stabilized by activated MAPKAPK-2 | mRNA is not stabilized, leading to degradation | nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) | Synthesized and secreted, mediating inflammation | Production and secretion are suppressed | dovepress.comprobechem.com |
Comparative Analysis of Mechanistic Profiles with Related Chemical Scaffolds
This compound is one of several p38 MAPK inhibitors that have been developed for inflammatory diseases. Its profile can be compared with other inhibitors that target the same pathway. A key differentiator among these compounds is often the route of administration and intended therapeutic use, which reflects efforts to balance efficacy with safety.
Chronic treatment with oral p38 inhibitors has been challenging due to dose-limiting systemic toxicities. frontiersin.org This has led to the development of inhaled p38 inhibitors, such as PF-03715455 and CHF6297, which are designed to deliver the drug directly to the lungs to maximize local anti-inflammatory effects while minimizing systemic exposure. frontiersin.org In contrast, this compound has been investigated as an oral therapy for acute, short-term use, such as during severe exacerbations of chronic obstructive pulmonary disease (COPD), which may mitigate the risks associated with chronic dosing. frontiersin.orgtandfonline.com
| Compound | Chemical Scaffold Class | Target | Administration Route | Mechanistic Note | Reference |
|---|---|---|---|---|---|
| This compound (Acumapimod) | Benzamide (B126) | p38α MAPK | Oral | Developed for acute, intermittent dosing to reduce systemic toxicity concerns. | nih.govfrontiersin.org |
| Losmapimod | Pyridinyl-imidazole derivative | p38α/β MAPK | Oral | Investigated for chronic conditions; showed limited efficacy in some trials. | dovepress.com |
| Doramapimod (BIRB-796) | Diaryl urea | p38 MAPK | Oral | An allosteric (Type II) inhibitor known for its slow dissociation rate. | nih.govdovepress.com |
| CHF6297 | Not specified | p38α MAPK | Inhaled | Designed for high local lung concentration and low systemic exposure. | frontiersin.org |
Advanced Computational Modeling and Cheminformatics Applied to 2 Amino N 3 Dimethylamino Propyl Benzamide
Molecular Docking and Ligand-Based Virtual Screening Methodologies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, this involves placing a ligand, such as 2-amino-N-[3-(dimethylamino)propyl]benzamide, into the binding site of a target protein. The process evaluates the binding affinity and interaction patterns, which are quantified by a scoring function that estimates the binding energy. researchgate.net The goal is to identify the most likely binding pose and predict the strength of the interaction. For this compound, this would involve preparing a 3D structure of the molecule and docking it against a library of potential biological targets to identify possible mechanisms of action.
Ligand-based virtual screening (LBVS) operates on the principle that molecules with similar structures are likely to have similar biological activities. researchgate.net This approach is employed when the 3D structure of the biological target is unknown. A known active molecule, the "pivot," is used as a template to search large compound databases for molecules with similar shapes and electrostatic properties. researchgate.net If this compound were identified as having a desirable activity, its structure would be used as a query to find other commercially available or synthetically accessible compounds that might exhibit similar or improved effects.
| Computational Method | Description | Application to this compound |
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a target protein's active site. | To identify potential protein targets and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) driving the binding. |
| Ligand-Based Virtual Screening | Searches for novel compounds based on their similarity to a known active ligand. | To discover new molecules with potentially similar biological activities by using the compound's structure as a template. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. dergipark.org.tr The fundamental principle is that the variations in the biological activity of a series of molecules are dependent on the changes in their molecular features. nih.gov These features, known as molecular descriptors, can be physicochemical, electronic, or steric properties. researchgate.net
For a series of benzamide (B126) derivatives including this compound, a QSAR model would be developed by first calculating a wide range of molecular descriptors for each compound. mdpi.com These descriptors, along with their measured biological activities (e.g., inhibitory concentration), are then used to build a statistical model, often using methods like multiple linear regression (MLR) or partial least squares (PLS). dergipark.org.tr The resulting QSAR equation can predict the activity of new, unsynthesized benzamide analogs, guiding the design of more potent compounds. mdpi.com
| Descriptor Type | Examples | Relevance in QSAR |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the atomic arrangement and branching of the molecule. |
| Physicochemical | LogP (lipophilicity), TPSA (Topological Polar Surface Area) | Relates to the compound's solubility, permeability, and ability to cross biological membranes. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |
Pharmacophore Modeling and De Novo Design Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. A pharmacophore model can be generated from the structure of a ligand-protein complex or from a set of active molecules.
For this compound, a pharmacophore model could be developed based on its interactions within a known target's binding site. This model would highlight the key features responsible for its activity, such as the primary amine, the amide group, and the tertiary amine. This pharmacophore can then be used as a 3D query to screen databases for structurally diverse compounds that match the feature arrangement.
De novo design takes this a step further by using the pharmacophore model or the empty active site of a target as a template to build entirely new molecules from scratch. Algorithms piece together molecular fragments to create novel structures that fit the binding site and satisfy the required pharmacophoric constraints, offering a powerful route to inventing new chemical entities.
| Pharmacophoric Feature | Potential Source in this compound |
| Hydrogen Bond Donor | Primary amine (-NH2), Amide N-H |
| Hydrogen Bond Acceptor | Amide oxygen (C=O), Tertiary amine nitrogen |
| Positive Ionizable | Tertiary amine at physiological pH |
| Aromatic Ring | Benzene ring |
| Hydrophobic Group | Propyl chain, Benzene ring |
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
While molecular docking provides a rapid estimate of binding affinity, more rigorous methods are needed for higher accuracy. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two such methods used to calculate the binding free energy of a ligand to a protein.
MM/PBSA is an endpoint method that calculates the free energy by combining molecular mechanics (MM) energies with continuum solvation models (Poisson-Boltzmann or Generalized Born surface area). nih.gov It typically involves running a molecular dynamics (MD) simulation of the protein-ligand complex to generate a set of structural snapshots. The binding free energy is then calculated by averaging over these snapshots. nih.gov While computationally less expensive than FEP, its accuracy can be system-dependent. nih.gov
FEP is a more computationally intensive but generally more accurate method based on statistical mechanics. nih.gov It calculates the free energy difference between two states (e.g., a ligand in solution versus in the binding site) by simulating a non-physical, "alchemical" transformation between them. vu.nl This method is particularly powerful for predicting the change in binding affinity resulting from a small chemical modification to a ligand, making it an invaluable tool for lead optimization. Applying FEP to this compound would allow for precise predictions of how modifications to its structure would impact its binding potency to a target. nih.gov
| Method | Computational Cost | Accuracy | Key Application |
| MM/PBSA | Moderate | Good | Ranking of binding poses, estimating absolute binding affinities. |
| FEP | High | High | Accurately predicting relative binding affinities of closely related analogs during lead optimization. nih.gov |
Artificial Intelligence and Machine Learning in Predicting this compound's Interactions
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to uncover patterns that are not apparent to human researchers. mdpi.com These technologies can be applied to predict the biological activities and interactions of molecules like this compound.
ML models, such as Random Forest Classifiers (RFC) and Support Vector Machines (SVM), can be trained on large databases of compounds with known biological activities to predict the properties of new molecules. mdpi.comresearchgate.net For instance, a model could be trained to predict drug-target interactions (DTIs). By converting the structure of this compound into a numerical representation (a molecular fingerprint), the trained model can predict a list of its most likely protein targets. rsc.orgmdpi.com
Deep learning, a subset of ML, uses neural networks with many layers to learn from data. Recurrent Neural Networks (RNNs) can be used to generate novel molecular structures with desired properties, while other architectures can predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, helping to prioritize compounds early in the discovery pipeline. mdpi.commdpi.com Explainable AI techniques can further provide insights into why a model makes a certain prediction, revealing the structural features that are most important for a compound's activity. nih.gov
| AI/ML Model | Application in Drug Discovery | Potential Use for this compound |
| Random Forest/SVM | Classification tasks, DTI prediction, QSAR. mdpi.comresearchgate.net | Predicting potential biological targets and classifying the compound as active or inactive against specific proteins. |
| Deep Neural Networks | Target prediction, bioactivity prediction, ADME/Tox prediction. mdpi.com | Predicting a wider range of biological properties and potential off-target effects. |
| Generative Models (RNNs, GANs) | De novo molecular design. mdpi.com | Designing novel analogs with optimized properties based on its core structure. |
Analytical Methodologies for Research and Preclinical Investigation of 2 Amino N 3 Dimethylamino Propyl Benzamide
Chromatographic Techniques for Purity Assessment and Isolation in Research Settings
Chromatography is the cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For 2-amino-N-[3-(dimethylamino)propyl]benzamide, both high-performance liquid chromatography and gas chromatography represent indispensable tools in research and development.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile compounds like this compound. A reliable HPLC method is essential for confirming the identity and purity of newly synthesized batches and for isolating the compound for further studies.
Method Development: The development of an HPLC method for this compound would typically involve a reversed-phase approach, given the molecule's moderate polarity. A C18 (ODS) column is a common starting point for separating benzamide (B126) derivatives and related compounds. nih.gov The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be optimized to ensure the primary and tertiary amine groups are in a consistent protonation state, which is critical for achieving sharp, symmetrical peaks. Detection is typically accomplished using a UV detector, as the benzamide chromophore absorbs UV light effectively, likely around 254 nm. researchgate.net
Validation: Once developed, the method must be validated to ensure it is fit for purpose. Validation confirms the method is linear, accurate, precise, specific, and robust. A summary of typical validation parameters is presented in Table 1.
Table 1: Hypothetical HPLC Method Validation Summary for this compound This table is interactive. You can sort and filter the data.
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Report Value | 20 ppm |
| Limit of Quantitation (LOQ) | Report Value | 50 ppm |
| Specificity | No interference from blank/placebo | Peak purity > 99.8% |
| Robustness | No significant impact from minor changes | Method remains within specifications |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com Due to its polar amine functional groups and relatively high molecular weight, this compound itself is not sufficiently volatile for direct GC-MS analysis. However, this technique is highly applicable for identifying certain volatile metabolites or degradation products after a chemical derivatization step. sigmaaldrich.com
Derivatization: Derivatization is a chemical reaction that converts a non-volatile compound into a volatile derivative. sigmaaldrich.com For this compound, the primary and tertiary amine groups are the targets for derivatization. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to replace the active hydrogens on the amine groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. northwestern.edumdpi.com This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. Another approach involves acylation, for example, using propyl chloroformate, which also effectively derivatizes amino groups. nih.gov
Application: Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized compound and any volatile metabolites based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique fragmentation pattern (mass spectrum) that can be used for identification.
Mass Spectrometry for Metabolite Identification and Proteomics (if applicable to target identification)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive tool for identifying metabolites in biological samples. nih.gov Following administration to an in vitro or in vivo system, this compound will undergo metabolism, and identifying the resulting structures is critical for understanding its efficacy and disposition.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions of interest. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification.
Potential metabolic pathways for this compound could include:
N-demethylation: Loss of one or both methyl groups from the tertiary amine.
Hydroxylation: Addition of a hydroxyl group, typically on the aromatic ring.
N-oxidation: Oxidation of the tertiary amine.
Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.
Each of these modifications results in a predictable mass shift from the parent compound, which can be screened for in the mass spectrometry data. While not directly applicable to proteomics for target identification, understanding the compound's metabolites is a key aspect of its preclinical investigation.
Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Biological Matrices
Quantifying the concentration of this compound and its major metabolites in biological matrices such as plasma, tissues, or cell lysates is essential for pharmacokinetic and pharmacodynamic studies. The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The LC-MS/MS method operates in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this approach, the mass spectrometer is set to isolate the molecular ion of the target compound (the precursor ion) and then fragment it. A specific, characteristic fragment ion (the product ion) is then monitored. This precursor-to-product ion transition is highly specific to the analyte, allowing for accurate quantification even in the presence of complex biological components. The development of such an assay involves optimizing chromatographic conditions and mass spectrometric parameters, including cone voltage and collision energy, for the specific transitions of the analyte and an appropriate internal standard. mdpi.com
Other spectroscopic techniques, such as UV-Vis spectroscopy, can be used for characterization but generally lack the sensitivity and selectivity required for quantitative analysis in complex biological matrices without extensive sample cleanup. nih.gov
Microfluidics and Miniaturized Analytical Platforms for High-Throughput Screening
The initial stages of drug discovery often involve testing vast libraries of compounds. Microfluidics, or "lab-on-a-chip" technology, offers a powerful platform for high-throughput screening (HTS) due to its ability to automate assays while significantly reducing reagent consumption and analysis time. researchgate.netnih.gov
Microfluidic devices utilize microchannels to manipulate minute volumes of fluids (nanoliters to picoliters). researchgate.net For a compound like this compound, these platforms can be used to perform a wide range of cell-based assays. For example, cells can be cultured within microchambers on the chip and exposed to a concentration gradient of the compound. nih.gov This allows for the rapid determination of dose-response curves by monitoring cellular responses such as viability, apoptosis, or the expression of specific biomarkers. The integration of sensors and automated readout systems further enhances the high-throughput capabilities of these platforms. researchgate.netnjit.edu By enabling massive parallelization, microfluidic systems can accelerate the early-stage investigation and lead optimization processes in preclinical research. nih.gov
Q & A
Q. What synthetic methodologies are employed for the preparation of 2-amino-N-[3-(dimethylamino)propyl]benzamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves amide bond formation and alkylation steps. For example:
Amide Coupling : React 2-aminobenzoic acid derivatives with 3-(dimethylamino)propylamine using coupling agents like EDC/HOBt in anhydrous DCM or THF under nitrogen .
Optimization : Reaction conditions (temperature, solvent, pH) are adjusted based on intermediates’ stability. Polar aprotic solvents (e.g., DMF) enhance solubility, while lower temperatures (0–5°C) minimize side reactions .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. What analytical techniques are critical for confirming the structural identity and purity of this compound in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) verifies molecular weight (e.g., calculated 277.4 g/mol vs. observed 277.3 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Systematic Functional Group Modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzamide ring. Assess impact on biological activity (e.g., receptor binding, enzyme inhibition) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to study binding stability .
- In Vitro Assays : Compare IC₅₀ values across derivatives in cell-based assays (e.g., MTT for cytotoxicity) to correlate structural changes with potency .
Q. What strategies are recommended for addressing discrepancies in biological activity data observed across different experimental models for this compound?
Methodological Answer:
- Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) or surfactants (e.g., Tween-80) to prevent aggregation in aqueous buffers .
- Orthogonal Validation : Confirm activity via complementary assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .
Q. How can computational chemistry tools be integrated into the experimental workflow to predict the pharmacokinetic properties of this benzamide derivative?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions. For instance, logP values >3 may indicate high lipophilicity requiring formulation adjustments .
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module. Compare half-life predictions (t₁/₂) with in vitro microsomal assays .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity or cardiotoxicity risks, guiding safer analog design .
Q. What experimental approaches are suitable for analyzing the compound’s stability under varying storage and physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours. Monitor degradation via HPLC to identify labile groups (e.g., hydrolysis of the amide bond) .
- pH-Dependent Stability : Prepare buffers (pH 1–10) and incubate at 37°C. LC-MS identifies degradation products (e.g., cleavage of dimethylamino propyl chain in acidic conditions) .
- Long-Term Storage : Store lyophilized powder at –20°C under argon; reconstitute in anhydrous DMSO for biological assays to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
